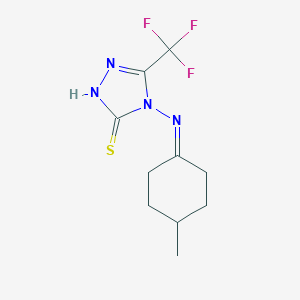
3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. The compound is also known by its chemical name, CI-994, and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a critical role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns that can result in antitumor and antiproliferative effects. The compound has been shown to inhibit HDAC1, HDAC2, and HDAC3, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione in lab experiments is its specificity for HDAC enzymes. The compound has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can have toxic effects on normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione. One area of research is the development of new HDAC inhibitors with improved specificity and reduced toxicity. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential use as an antibacterial and antifungal agent could also be explored further. Finally, the development of new methods for synthesizing the compound could also be an area of future research.
Synthesemethoden
The synthesis of 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione involves the reaction of 2,5-dichlorophenylacetic acid with thionyl chloride to form 2,5-dichlorophenylacetyl chloride. The resulting compound is then reacted with 2-amino-5-chlorobenzoic acid to obtain 2-(2,5-dichlorophenyl)-5-chlorobenzamide. The final step involves the reaction of 2-(2,5-dichlorophenyl)-5-chlorobenzamide with 5-chloro-2-hydroxyaniline and phosgene to produce 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione has been studied extensively for its potential applications in the field of medicine. The compound has been shown to have antitumor and antiproliferative effects, making it a potential candidate for the treatment of various types of cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, the compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione |
|---|---|
Molekularformel |
C16H8Cl4N2O3 |
Molekulargewicht |
418.1 g/mol |
IUPAC-Name |
3-chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H8Cl4N2O3/c17-7-2-4-12(23)10(5-7)21-14-13(20)15(24)22(16(14)25)11-6-8(18)1-3-9(11)19/h1-6,21,23H |
InChI-Schlüssel |
RTKGIWGRNLIDRL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl)Cl)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)


![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)

![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)